Jin-Yao Yong,
Wen-Rui Li,
Xiao-Jing Wang,
Guo-Zhu Su,
Mi Li,
Jian-Pei Zhang,
Hong-Li Jia,
Yu-Huan Li,
Ru-Bing Wang,
Maoluo Gan,
Shuang-Gang Ma
PMID: 33397108
DOI:
10.1021/acs.joc.0c02727
Abstract
Illihenin A (
), a novel sesquiterpenoid, was isolated from the roots of
. The structure was determined by spectroscopic analyses, ECD calculation, and single-crystal X-ray diffraction. Compound
represents a class of novel 5/7/6 tricyclic sesquiterpenoids featuring a rare cage-like tricyclo[6.2.2.0
]dodecane core. A plausible biosynthetic pathway of
by rearrangement of
-cedrane is proposed. Additionally,
showed potent antiviral activity against coxsackievirus B3 with an IC
value of 2.87 μM.
Yu Chen,
Qing Xue,
Haida Teng,
Rui Qin,
Hong Liu,
Jing Xu,
Zhinan Mei,
Guangzhong Yang
PMID: 32340451
DOI:
10.1021/acs.joc.0c00637
Abstract
Two novel polycyclic polyprenylated acylphloroglucinols (PPAPs), garcibractinones A (
) and B (
), as well as three known analogues doitunggarcinones A-B (
-
) and garcibracteatone (
) were isolated from
fruits. Their structures were elucidated by comprehensive spectroscopic methods and single crystal X-ray diffraction. Compounds
and
possess an unprecedented caged tricyclo-[4.4.1.1
] dodecane skeleton, and their biosynthetic pathways are also proposed. Compounds
-
were tested for their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.
A M Api,
D Belsito,
S Biserta,
D Botelho,
M Bruze,
G A Burton Jr,
J Buschmann,
M A Cancellieri,
M L Dagli,
M Date,
W Dekant,
C Deodhar,
A D Fryer,
S Gadhia,
L Jones,
K Joshi,
A Lapczynski,
M Lavelle,
D C Liebler,
M Na,
D O'Brien,
A Patel,
T M Penning,
G Ritacco,
F Rodriguez-Ropero,
J Romine,
N Sadekar,
D Salvito,
T W Schultz,
F Siddiqi,
I G Sipes,
G Sullivan,
Y Thakkar,
Y Tokura,
S Tsang
PMID: 32966876
DOI:
10.1016/j.fct.2020.111759
Abstract
Dodecane was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data from read-across analog nonane (CAS # 111-84-2) show that dodecane is not expected to be genotoxic. Data on read-across analog undecane (CAS # 1120-21-4) provide a calculated Margin of Exposure (MOE) >100 for the repeated dose toxicity and reproductive toxicity endpoints. The skin sensitization endpoint was completed using the Dermal Sensitization Threshold (DST) for non-reactive materials (900 μg/cm2); exposure is below the DST. The phototoxicity/photoallergenicity endpoints were evaluated based on ultraviolet/visible (UV/vis) spectra; dodecane is not expected to be phototoxic/photoallergenic. The local respiratory toxicity endpoint was evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, and the exposure to dodecane is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; dodecane was found not to be Persistent, Bioaccumulative, and Toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.
Adriano Gonnelli,
Silvia Pieraccini,
Enrico J Baldassarri,
Sergio Funari,
Stefano Masiero,
Maria Grazia Ortore,
Paolo Mariani
PMID: 31845695
DOI:
10.1039/c9nr08556d
Abstract
Lipophilic guanines (LipoGs) in aprotic solvents undergo different self-assembly processes based on different H-bonded motifs. Cylindrical nanotubes made by π-π stacked guanine tetramers (G-quadruplexes) and flat, tape-like aggregates (G-ribbons) have been observed depending on the presence of alkali metal ions. To obtain information on the structural properties and stability of these LipoG aggregates, Small-Angle X-ray Scattering (SAXS) experiments have been performed in dodecane, both in the presence and in the absence of potassium ions. As a result, the occurrence of the two different metallo-responsive architectures (nanoribbons or columnar nanotubes) was confirmed and we reported here for the first time a systematic study on the dependence of the aggregate properties on composition, temperature and molecular unit structure. Even if dodecane was selected to favour LipoG solubility, a strong tendency to self-organize into ordered lyotropic phases was indeed detected.
Christopher J Breshike,
Robert Furstenberg,
Dawn Dominguez,
Andrew Kusterbeck,
Dmitry Kozak,
Todd Stievater,
R Andrew McGill
PMID: 31561971
DOI:
10.1016/j.chroma.2019.460555
Abstract
Many different designs of microfabricated gas chromatography columns have recently been proposed and demonstrated. These designs either incorporate a stationary phase directly into the device which limits the versatility of the column as a separator, or require coating, which presents its own problems with determining the proper conditions for each different stationary phase a user may need. Here, we present a new approach: Uniformly spin coating a flat surface with the stationary phase and creating a column by pressing a lid, with micro-fabricated ridges, down onto the coated substrate. The lids are molded using commercially available epoxies so that when pressed onto a flat surface they create an airtight seal. The epoxy material is rendered inert by a thin layer of gold. We describe the fabrication and initial results from a standard, OV-1, stationary phase as proof of concept.
S Oso,
F Fuchs,
C Übermuth,
L Zander,
S Daunaraviciute,
D M Remus,
I Stötzel,
M Wüst,
L Schreiber,
M N P Remus-Emsermann
PMID: 33608298
DOI:
10.1128/AEM.00091-21
Abstract
Biosurfactant production is a common trait in leaf surface-colonizing bacteria that has been associated with increased survival and movement on leaves. At the same time, the ability to degrade aliphatics is common in biosurfactant-producing leaf colonizers. Pseudomonads are common leaf colonizers and have been recognized for their ability to produce biosurfactants and degrade aliphatic compounds. In this study, we investigated the role of biosurfactants in four non-plant-pathogenic
strains by performing a series of experiments to characterize their surfactant properties and their role during leaf colonization and diesel degradation. The biosurfactants produced were identified using mass spectrometry. Two strains produced viscosin-like biosurfactants, and the other two produced massetolide A-like biosurfactants, which aligned with the phylogenetic relatedness between the strains. To further investigate the role of surfactant production, random Tn
transposon mutagenesis was performed to generate knockout mutants. The knockout mutants were compared to their respective wild types with regard to their ability to colonize gnotobiotic
and to degrade diesel or dodecane. It was not possible to detect negative effects during plant colonization in direct competition or individual colonization experiments. When grown on diesel, knockout mutants grew significantly slower than their respective wild types. When grown on dodecane, knockout mutants were less impacted than during growth on diesel. By adding isolated wild-type biosurfactants, it was possible to complement the growth of the knockout mutants.
Many leaf-colonizing bacteria produce surfactants and are able to degrade aliphatic compounds; however, whether surfactant production provides a competitive advantage during leaf colonization is unclear. Furthermore, it is unclear if leaf colonizers take advantage of the aliphatic compounds that constitute the leaf cuticle and cuticular waxes. Here, we tested the effect of surfactant production on leaf colonization, and we demonstrate that the lack of surfactant production decreases the ability to degrade aliphatic compounds. This indicates that leaf surface-dwelling, surfactant-producing bacteria contribute to degradation of environmental hydrocarbons and may be able to utilize leaf surface waxes. This has implications for plant-microbe interactions and future studies.
Hang Li,
Jinyu Hu,
Haochen Wei,
Peter S Solomon,
Keith A Stubbs,
Yit-Heng Chooi
PMID: 31553484
DOI:
10.1002/chem.201904360
Abstract
The aldol reaction is one of the most fundamental stereocontrolled carbon-carbon bond-forming reactions and is mainly catalyzed by aldolases in nature. Despite the fact that the aldol reaction has been widely proposed to be involved in fungal secondary metabolite biosynthesis, a dedicated aldolase that catalyzes stereoselective aldol reactions has only rarely been reported in fungi. Herein, we activated a cryptic polyketide biosynthetic gene cluster that was upregulated in the fungal wheat pathogen Parastagonospora nodorum during plant infection; this resulted in the production of the phytotoxic stemphyloxin II (1). Through heterologous reconstruction of the biosynthetic pathway and in vitro assay by using cell-free lysate from Aspergillus nidulans, we demonstrated that a berberine bridge enzyme (BBE)-like protein SthB catalyzes an intramolecular aldol reaction to establish the bridged tricyclo[6.2.2.0
]dodecane skeleton in the post-assembly tailoring step. The characterization of SthB as an aldolase enriches the catalytic toolbox of classic reactions and the functional diversities of the BBE superfamily of enzymes.
Dennis Dienst,
Julian Wichmann,
Oliver Mantovani,
João S Rodrigues,
Pia Lindberg
PMID: 32246065
DOI:
10.1038/s41598-020-62681-w
Abstract
Cyanobacteria and microalgae are attractive photoautotrophic host systems for climate-friendly production of fuels and other value-added biochemicals. However, for economic applications further development and implementation of efficient and sustainable cultivation strategies are essential. Here, we present a comparative study on cyanobacterial sesquiterpenoid biosynthesis in Synechocystis sp. PCC 6803 using a commercial lab-scale High Density Cultivation (HDC) platform in the presence of dodecane as in-situ extractant. Operating in a two-step semi-batch mode over a period of eight days, volumetric yields of (E)-α-bisabolene were more than two orders of magnitude higher than previously reported for cyanobacteria, with final titers of 179.4 ± 20.7 mg * L
. Likewise, yields of the sesquiterpene alcohols (-)-patchoulol and (-)-α-bisabolol were many times higher than under reference conditions, with final titers of 17.3 ± 1.85 mg * L
and 96.3 ± 2.2 mg * L
, respectively. While specific productivity was compromised particularly for (E)-α-bisabolene in the HDC system during phases of high biomass accumulation rates, volumetric productivity enhancements during linear growth at high densities were more pronounced for (E)-α-bisabolene than for the hydroxylated terpenoids. Together, this study provides additional insights into cell density-related process characteristics, introducing HDC as highly efficient strategy for phototrophic terpenoid production in cyanobacteria.
Miguel Fernández-Niño,
Lina Rojas,
Javier Cifuentes,
Rodrigo Torres,
Andrea Ordoñez,
Juan C Cruz,
Edgar Francisco Vargas,
Diego Pradilla,
Oscar Álvarez Solano,
Andrés González Barrios
PMID: 31600354
DOI:
10.1371/journal.pone.0223670
Abstract
The Escherichia coli's membrane protein OmpA has been identified as a potential biosurfactant due to their amphiphilic nature, and their capacity to stabilize emulsions of dodecane in water. In this study, the influence of surfactant type, concentration, preservation time and droplet size on the crystallization of n-dodecane and water, in oil-in-water emulsions stabilized with six rationally designed Escherichia coli's OmpA-based peptides was investigated. A differential scanning calorimetry (DSC) protocol was established using emulsions stabilized with Tween 20® and Tween 80®. A relationship between the surfactant concentration and the crystallization temperatures of n-dodecane and water was observed, where the crystallization temperatures seem to be dependent on the preservation time. A deconvolution analysis shows that the peak morphology possibly depends on the interactions at the interface because the enthalpic contributions of each Gaussian peak remained similar in emulsions stabilized with the same peptide. Adsorption results show that the main driver for adsorption and thus stabilization of emulsions is polar interactions (e.g. H-bonding) through the hydrophilic parts of the peptides. Those peptides with a preponderance of polar interaction groups distribution (i.e. NH2, COOH, imidazole) showed the highest interfacial activity under favorable pH conditions. This suggests that custom-made peptides whose hydrophilic/hydrophobic regions can be fine-tuned depending on the application can be easily produced with the additional advantage of their biodegradable nature.
Torsten Diesinger,
Vyacheslav Buko,
Alfred Lautwein,
Radovan Dvorsky,
Elena Belonovskaya,
Oksana Lukivskaya,
Elena Naruta,
Siarhei Kirko,
Viktor Andreev,
Dominik Buckert,
Sebastian Bergler,
Christian Renz,
Edith Schneider,
Florian Kuchenbauer,
Mukesh Kumar,
Cagatay Günes,
Berthold Büchele,
Thomas Simmet,
Dieter Müller-Enoch,
Thomas Wirth,
Thomas Haehner
PMID: 32701948
DOI:
10.1371/journal.pone.0235990
Abstract
Alcoholic steatohepatitis (ASH)-the inflammation of fatty liver-is caused by chronic alcohol consumption and represents one of the leading chronic liver diseases in Western Countries. ASH can lead to organ dysfunction or progress to hepatocellular carcinoma (HCC). Long-term alcohol abstinence reduces this probability and is the prerequisite for liver transplantation-the only effective therapy option at present. Elevated enzymatic activity of cytochrome P450 2E1 (CYP2E1) is known to be critically responsible for the development of ASH due to excessively high levels of reactive oxygen species (ROS) during metabolization of ethanol. Up to now, no rational drug discovery process was successfully initiated to target CYP2E1 for the treatment of ASH.
In this study, we applied a rational drug design concept to develop drug candidates (NCE) including preclinical studies.
A new class of drug candidates was generated successfully. Two of the most promising small compounds named 12-Imidazolyl-1-dodecanol (abbr.: I-ol) and 1-Imidazolyldodecane (abbr.: I-an) were selected at the end of this process of drug discovery and developability. These new ω-imidazolyl-alkyl derivatives act as strong chimeric CYP2E1 inhibitors at a nanomolar range. They restore redox balance, reduce inflammation process as well as the fat content in the liver and rescue the physiological liver architecture of rats consuming continuously a high amount of alcohol.
Due to its oral application and therapeutic superiority over an off-label use of the hepatoprotector ursodeoxycholic acid (UDCA), this new class of inhibitors marks the first rational, pharmaceutical concept in long-term treatment of ASH.